2-Dimethylamino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide
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Overview
Description
2-Dimethylamino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide is a heterocyclic compound that incorporates a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological and pharmacological activities. The presence of the thiazole and pyridine rings in its structure suggests that it may exhibit a range of bioactivities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylamino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide typically involves the cyclization of appropriate thiazole and pyridine precursors. One common method involves the reaction of 2-aminothiazole with a pyridine derivative under acidic conditions to form the fused thiazolo-pyridine ring system
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materialsOptimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Dimethylamino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential anticancer properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Dimethylamino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in cellular processes, leading to its observed biological activities. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain the thiazole ring, exhibit antimicrobial and antiviral activities.
Pyridine Derivatives: Compounds such as nicotinamide and isoniazid, which contain the pyridine ring, are known for their roles in metabolism and as antibacterial agents
Uniqueness
2-Dimethylamino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide is unique due to the combination of the thiazole and pyridine rings with the dimethylamino and carbohydrazide functional groups. This unique structure may confer distinct biological activities and make it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H13N5OS2 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-(dimethylamino)-5-thiophen-2-yl-[1,3]thiazolo[4,5-b]pyridine-7-carbohydrazide |
InChI |
InChI=1S/C13H13N5OS2/c1-18(2)13-16-11-10(21-13)7(12(19)17-14)6-8(15-11)9-4-3-5-20-9/h3-6H,14H2,1-2H3,(H,17,19) |
InChI Key |
WBNPBWSDDZTQHF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=C(S1)C(=CC(=N2)C3=CC=CS3)C(=O)NN |
Origin of Product |
United States |
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